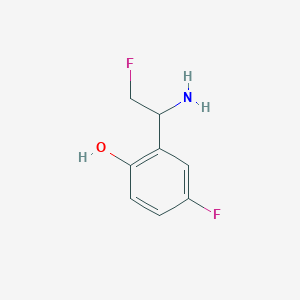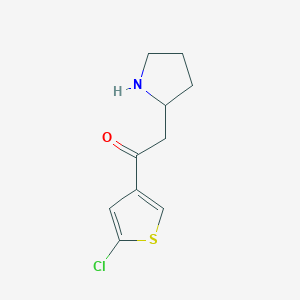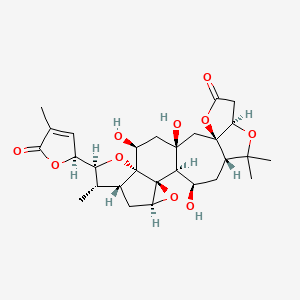
KadcoccilactoneJ
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KadcoccilactoneJ is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is derived from the plant Kadsura coccinea, which is known for its medicinal properties. The compound has been studied for its potential therapeutic effects and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of KadcoccilactoneJ typically involves several steps, including extraction from the Kadsura coccinea plant, followed by purification and chemical modification. The exact synthetic routes can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using large-scale extraction and purification techniques. This often involves the use of high-pressure liquid chromatography (HPLC) and other advanced separation methods to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: KadcoccilactoneJ undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
KadcoccilactoneJ has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It has been studied for its potential effects on cellular processes and its role in various biological pathways.
Medicine: Research has shown that this compound may have therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the production of pharmaceuticals, cosmetics, and other products due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of KadcoccilactoneJ involves its interaction with specific molecular targets and pathways within the body. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may affect pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
KadcoccilactoneJ can be compared with other similar compounds, such as:
Kadsurin: Another compound derived from the Kadsura coccinea plant, known for its anti-inflammatory properties.
Schisandrin: A compound with similar chemical structure and biological activity, often studied for its potential therapeutic effects.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of chemical properties and biological activities. It has shown promise in a wider range of applications and may offer more potent effects in certain therapeutic areas.
Eigenschaften
Molekularformel |
C28H36O10 |
|---|---|
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
(1R,2S,4S,6R,7S,8S,10R,11S,13S,15R,19R,22S,24R)-11,13,24-trihydroxy-7,21,21-trimethyl-8-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]-3,9,16,20-tetraoxaheptacyclo[11.11.0.02,4.02,10.06,10.015,19.015,22]tetracosan-17-one |
InChI |
InChI=1S/C28H36O10/c1-11-5-15(34-23(11)32)21-12(2)13-6-19-28(36-19)22-14(29)7-16-24(3,4)35-18-8-20(31)37-26(16,18)10-25(22,33)9-17(30)27(13,28)38-21/h5,12-19,21-22,29-30,33H,6-10H2,1-4H3/t12-,13+,14+,15-,16-,17-,18+,19-,21-,22+,25-,26+,27+,28+/m0/s1 |
InChI-Schlüssel |
QVDSQJYLZJYHMK-JWQZLAEKSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2C[C@H]3[C@@]4([C@@]2([C@H](C[C@]5([C@H]4[C@@H](C[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)O)O)O[C@@H]1[C@@H]8C=C(C(=O)O8)C)O3 |
Kanonische SMILES |
CC1C2CC3C4(C2(C(CC5(C4C(CC6C(OC7C6(C5)OC(=O)C7)(C)C)O)O)O)OC1C8C=C(C(=O)O8)C)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


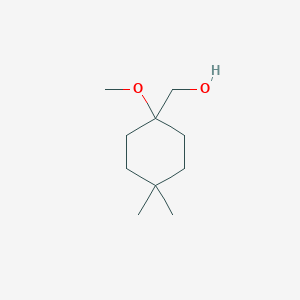
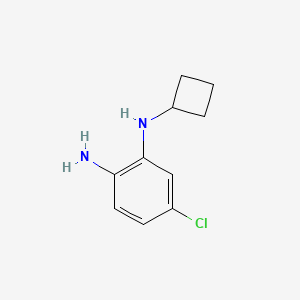
![tert-Butyl 4-fluoro-4-[(methylamino)methyl]piperidine-1-carboxylate](/img/structure/B13073549.png)
![(6-Bromooxazolo[5,4-b]pyridin-2-yl)methanamine](/img/structure/B13073560.png)
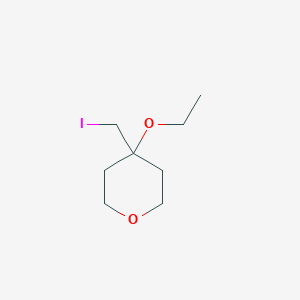
![(1R)-2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13073572.png)
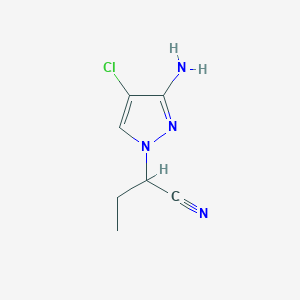

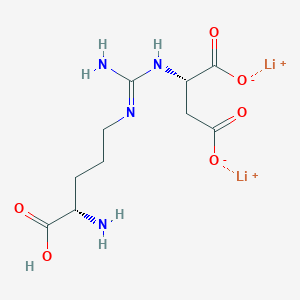
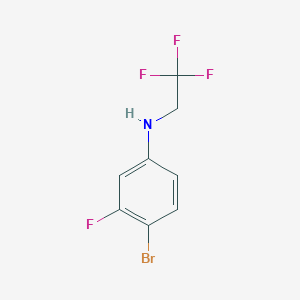
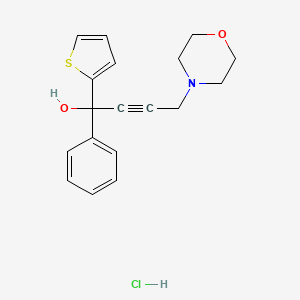
![1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine](/img/structure/B13073595.png)
